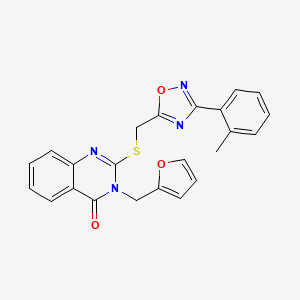

3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

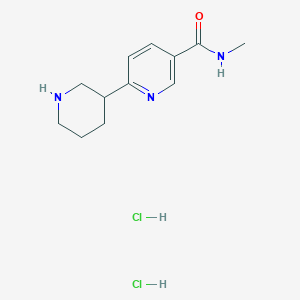

The compound "3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a multifaceted molecule that incorporates several heterocyclic components such as furan, oxadiazole, and quinazolinone rings. These structural motifs are commonly found in compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of these heterocycles suggests potential applications in pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives often involves the use of furan-2-carbaldehydes as C1 building blocks, which can be efficiently coupled through ligand-free photocatalytic C–C bond cleavage under visible light . The furan moiety can be functionalized to create various derivatives, such as those containing oxadiazole rings, which are synthesized through reactions involving amino groups and chloromethyl groups . The synthesis of such compounds is typically confirmed using techniques like NMR, IR, and mass spectrometry, and in some cases, the structures are further validated by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is often elucidated using spectroscopic methods and confirmed by X-ray crystallography. Density Functional Theory (DFT) calculations can be used to optimize the molecular structure and predict the stability of different conformers . The intermolecular interactions and contacts within the crystal lattice can be quantitatively analyzed using Hirshfeld surface analysis and 2D fingerprint plots .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to involve the functional groups present in its structure. For instance, the amino group can undergo acylation or oxidation, while the chloromethyl group can react with various N- and S-nucleophiles . The oxadiazole ring itself can participate in transformations, contributing to the compound's versatility as a synthon for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The thermal stability can be assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), which are important for evaluating the compound's suitability for practical applications . The presence of electron-donating or withdrawing groups can significantly influence the compound's reactivity and biological activity, as seen in the case of thiazolidinone derivatives . The tautomeric equilibrium between thiol and thione forms can also be an important aspect of the compound's chemistry, affecting its reactivity and interactions with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : The compound belongs to a category where synthesis often involves creating novel derivatives that incorporate quinazolinone, furan, and oxadiazole moieties. These compounds are synthesized using various chemical reactions, with their structures confirmed by techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For example, the synthesis and characterization of a related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrate the complexity and precision involved in creating these molecules (Sun et al., 2021).

Crystal Structure and DFT Studies : Detailed crystallographic analysis and density functional theory (DFT) studies are crucial for understanding the molecular and electronic structure of these compounds, providing insights into their stability and reactivity. This approach aids in elucidating the optimized molecular structure and the nature of intermolecular interactions within the crystals of synthesized compounds (Sun et al., 2021).

Biological Activities and Applications

Antimicrobial and Antifungal Properties : Quinazolinone derivatives have been investigated for their potent antimicrobial and antifungal activities. The incorporation of furan and oxadiazole rings into the quinazolinone core has shown to enhance these properties, making these compounds valuable in the development of new antimicrobial agents. For instance, compounds with similar structures have demonstrated significant inhibitory activities against various bacterial and fungal strains, highlighting their potential as leads in antimicrobial drug development (Akyüz et al., 2018; Abu‐Hashem, 2018).

Anticancer Activities : Some derivatives within this chemical family have been identified as potent anticancer agents. The synthesis of specific quinazolinone derivatives has led to compounds that exhibit strong antiproliferative activity against various cancer cell lines, including human lung and colon cancer cells. These findings suggest the potential of these compounds in cancer therapy, particularly in targeting microtubule formation and tumor growth inhibition (Suzuki et al., 2020).

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-15-7-2-3-9-17(15)21-25-20(30-26-21)14-31-23-24-19-11-5-4-10-18(19)22(28)27(23)13-16-8-6-12-29-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMMCSXRWNKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)